4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216584
InChI: InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15)
SMILES:
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine

CAS No.:

Cat. No.: VC16216584

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine -

Specification

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name 4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine
Standard InChI InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15)
Standard InChI Key UMXNKPVIONUHMP-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine (C₁₄H₁₅N₃O₃S) consists of three key components:

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug design .

  • Sulfonyl bridge (-SO₂-): A polar functional group that facilitates hydrogen bonding and influences metabolic stability .

  • 4-(1H-Pyrazol-3-yl)phenyl group: A phenyl ring substituted at the para position with a pyrazole heterocycle. The pyrazole’s 1H configuration indicates a non-alkylated nitrogen at position 1, leaving positions 2 and 3 available for potential hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight329.35 g/mol
Key Functional GroupsSulfonyl, morpholine, pyrazole
Potential TautomerismPyrazole NH tautomerism possible

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Pyrazole-phenyl intermediate: 4-(1H-Pyrazol-3-yl)phenol or its halogenated derivative serves as the starting material. Pyrazole rings are often constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group, yielding 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride.

  • Morpholine coupling: Nucleophilic displacement of the chloride by morpholine under basic conditions (e.g., K₂CO₃ in DMF) completes the synthesis .

Critical Reaction Parameters

  • Temperature control: Pyrazole formation often requires reflux conditions (70–80°C) .

  • Protection strategies: The pyrazole NH may require protection during sulfonation to prevent side reactions.

  • Purification: Column chromatography or recrystallization from isopropanol/ethyl acetate mixtures can isolate the final product .

Physicochemical Characterization

Spectroscopic Profiles

  • IR Spectroscopy:

    • Sulfonyl group: Asymmetric stretching (~1350 cm⁻¹), symmetric stretching (~1160 cm⁻¹) .

    • Pyrazole C=N/C=C: Bands near 1600–1500 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Morpholine protons: δ 3.6–3.8 ppm (br s, 4H, OCH₂CH₂N).

    • Pyrazole protons: δ 7.5–8.2 ppm (aromatic H) .

    • Sulfonyl-adjacent phenyl: δ 7.8–8.0 ppm (d, J = 8.5 Hz) .

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mM) due to sulfonyl and morpholine groups; low in water (<1 mM) .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions via sulfonyl cleavage.

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Kinase inhibition: Pyrazole derivatives frequently target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .

  • Protease modulation: Sulfonylmorpholine analogs show activity against cysteine proteases (e.g., falcipain-2 in malaria) .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (Target)Source
2-Phenyl-4-(pyrazolylsulfonyl)morpholine2.1 µM (EGFR)
3-(Pyrazolyl)pyridazinone4.8 µM (PARP1)
4-Sulfonylmorpholine chalcone0.9 µM (Falcipain-2)

Structure-Activity Relationships (SAR)

  • Pyrazole substitution: Bulkier groups at position 3 enhance kinase selectivity .

  • Sulfonyl group: Critical for hydrogen bonding with catalytic lysine residues in proteases .

  • Morpholine ring: Improves pharmacokinetics by reducing CYP450-mediated metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator